

Application Notes and Protocols for Inflachromene in In Vitro Neuroinflammation Assays

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Compound of Interest

Compound Name: *Inflachromene*

Cat. No.: *B608102*

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Introduction

Inflachromene (ICM) is a novel small molecule inhibitor of microglia-mediated neuroinflammation.[1] It exerts its anti-inflammatory effects primarily by binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which are key mediators in the inflammatory cascade.[1][2] By binding to HMGB proteins, **inflachromene** prevents their cytoplasmic translocation and subsequent release, thereby downregulating pro-inflammatory functions and reducing neuronal damage.[1] Mechanistic studies have revealed that **inflachromene** inhibits the Toll-like receptor 4 (TLR4)-NF- κ B signaling pathway and suppresses the phosphorylation of MAP kinases (ERK, JNK, and p38), all of which are critical in the neuroinflammatory response.[2][3][4] These properties make **inflachromene** a valuable tool for research in neuroinflammatory disorders.

These application notes provide a detailed protocol for an in vitro assay to evaluate the anti-neuroinflammatory activity of **inflachromene** using a lipopolysaccharide (LPS)-stimulated microglial cell model.

Data Presentation

The following tables summarize the quantitative data on the effects of **inflachromene** in in vitro neuroinflammation-related assays.

Table 1: Inhibitory Effects of **Inflachromene** on Pro-inflammatory Markers in LPS-Stimulated BV-2 Microglial Cells

Parameter	Cell Line	Stimulant	Inflachromene Concentration	Effect	Reference
Nitrite Release	BV-2	LPS	0.01-100 μ M	Dose-dependent inhibition	[2][4]
TNF- α Secretion	Microglia	LPS	5 μ M	Reduction in secretion	[2][4]
Il6, Il1b, Nos2, Tnf mRNA levels	Microglia	LPS	1-10 μ M	Suppression of increased gene expression	[2]
NF- κ B Nuclear Translocation	Microglia	LPS	5 μ M	Substantial suppression	[2][4]
I κ B Degradation	Microglia	LPS	5 μ M	Substantial suppression	[2][4]
ERK, JNK, p38 Phosphorylation	Microglia	LPS	1-10 μ M	Inhibition of phosphorylation	[2][4]

Table 2: Effect of **Inflachromene** on Cell Viability

Cell Line	Inflachromene Concentration	Duration	Effect on Viability	Reference
BV-2 Microglia	0.01-100 μ M	24 h	No significant toxicity	[2][4]
Neurons	1-10 μ M	24 h	No significant effect	[2][4]

Experimental Protocols

Protocol 1: In Vitro Assay for Neuroinflammation in LPS-Stimulated Microglial Cells

This protocol describes the use of the BV-2 immortalized murine microglial cell line to model neuroinflammation and assess the anti-inflammatory effects of **inflachromene**.

Materials:

- BV-2 microglial cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **Inflachromene** (ICM)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Griess Reagent System
- ELISA kits for TNF- α and IL-6

- RNA extraction and qPCR reagents
- Reagents for Western blotting (primary and secondary antibodies for p-ERK, p-JNK, p-p38, p65, IκBα, and loading controls)
- Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

- Cell Culture:
 - Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Plate cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA and qPCR, 6-well for Western blot) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare stock solutions of **inflachromene** in DMSO.
 - Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 to 100 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Pre-treat the cells with varying concentrations of **inflachromene** for 1-2 hours before LPS stimulation.
- Induction of Neuroinflammation:
 - Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) for the desired incubation period. The incubation time will vary depending on the endpoint being measured:
 - Cytokine measurement (TNF-α, IL-6): 24 hours.[2]
 - Nitrite measurement: 24 hours.[2]
 - Gene expression analysis (qPCR): 4-6 hours.

- Signaling pathway analysis (Western blot): 30 minutes for MAPK phosphorylation and I κ B degradation; 1 hour for NF- κ B nuclear translocation.[2][4]
- Endpoint Analysis:
 - Nitrite Assay (Griess Assay):
 - Collect the cell culture supernatant.
 - Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions. This serves as an indicator of nitric oxide (NO) production.
 - Cytokine Measurement (ELISA):
 - Collect the cell culture supernatant.
 - Measure the concentrations of TNF- α and IL-6 using specific ELISA kits following the manufacturer's protocols.
 - Gene Expression Analysis (qPCR):
 - Lyse the cells and extract total RNA.
 - Perform reverse transcription to synthesize cDNA.
 - Conduct quantitative PCR using primers for Tnf, Il6, Il1b, Nos2, and a housekeeping gene (e.g., Gapdh or Actb).
 - Western Blot Analysis:
 - For MAPK and I κ B analysis, lyse the whole cells.
 - For NF- κ B nuclear translocation, perform nuclear and cytoplasmic fractionation.
 - Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK, JNK, p38, total forms of these proteins, I κ B α , and NF- κ B p65. Use appropriate loading controls (e.g., β -actin for whole-cell lysates, Lamin B1 for nuclear fractions).

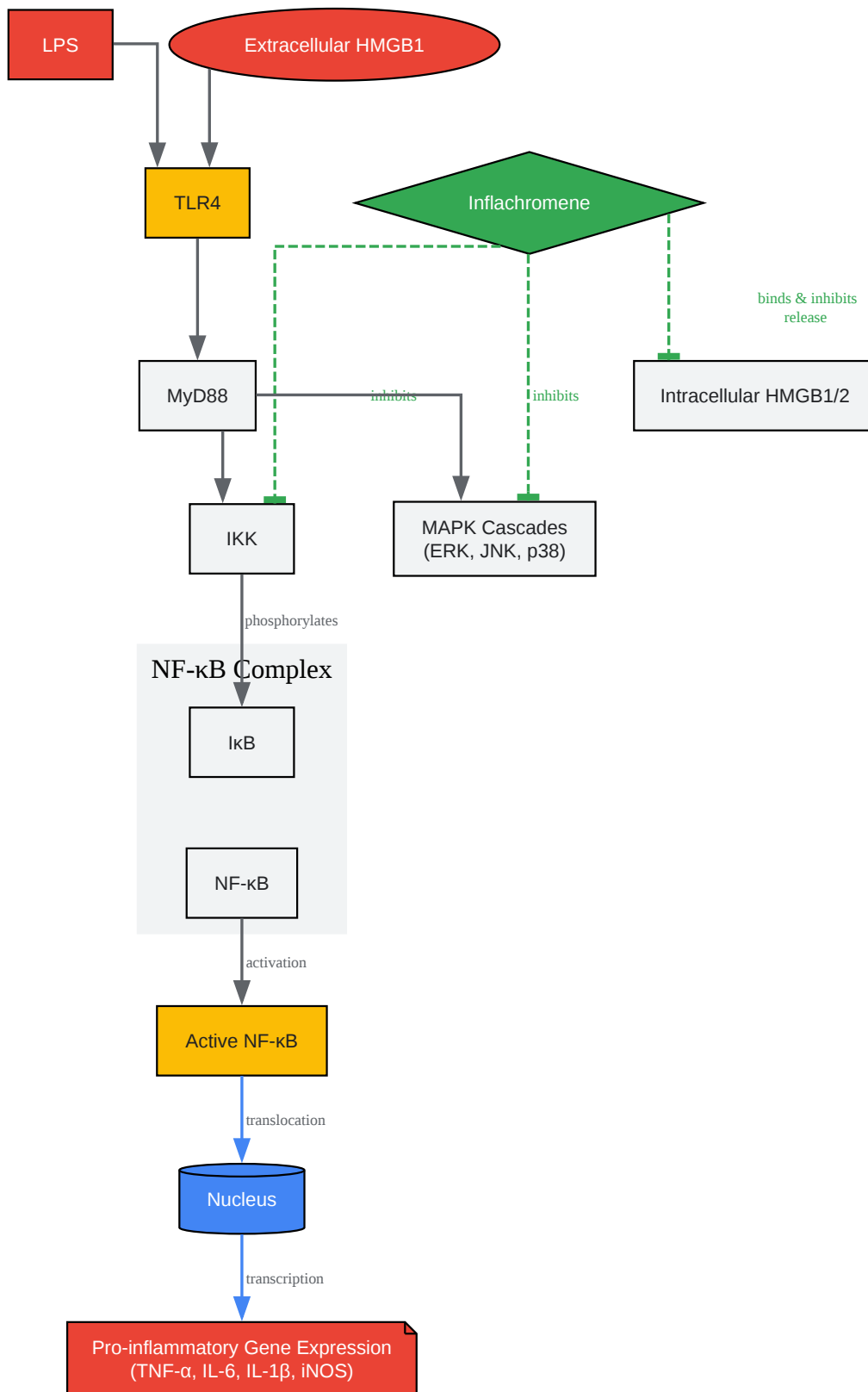
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
- Cell Viability Assay:
 - After the treatment period, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

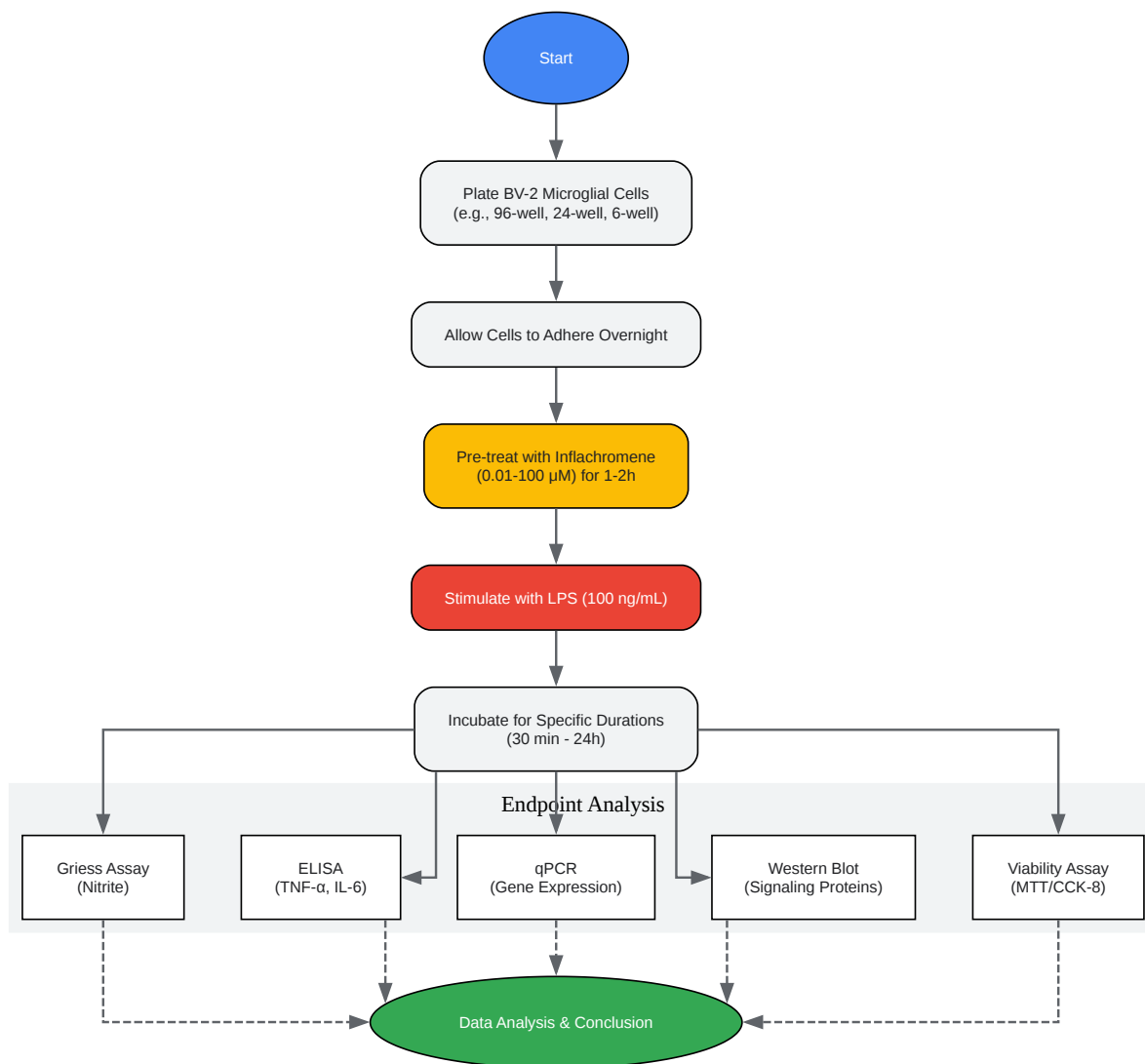
Statistical Analysis:

- Data should be presented as mean \pm standard deviation (SD) from at least three independent experiments.
- Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Inflachromene's Anti-Neuroinflammatory Action





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